

# 4-(Aminomethyl)benzamide hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 4-(Aminomethyl)benzamide  
hydrochloride

Cat. No.: B1285892

[Get Quote](#)

## An In-depth Technical Guide to 4-(Aminomethyl)benzamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-(Aminomethyl)benzamide hydrochloride** (CAS No: 20188-40-3). It includes detailed experimental protocols for its synthesis and analysis, along with key data presented in a structured format for ease of reference.

## Core Physical and Chemical Properties

**4-(Aminomethyl)benzamide hydrochloride** is a benzamide derivative. The quantitative properties are summarized below.

Table 1: Physicochemical Properties of **4-(Aminomethyl)benzamide Hydrochloride**

| Property            | Value                                             | Source(s)                               |
|---------------------|---------------------------------------------------|-----------------------------------------|
| CAS Number          | 20188-40-3                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>8</sub> H <sub>11</sub> ClN <sub>2</sub> O | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight    | 186.64 g/mol                                      | <a href="#">[1]</a>                     |
| Physical Form       | Solid                                             |                                         |
| Boiling Point       | 332.7°C at 760 mmHg<br>(Predicted, for free base) | <a href="#">[3]</a>                     |
| Storage Temperature | Room Temperature, Inert Atmosphere                | <a href="#">[2]</a>                     |

Table 2: Computed Chemical Properties

| Property                       | Value                                                                       | Source(s)           |
|--------------------------------|-----------------------------------------------------------------------------|---------------------|
| IUPAC Name                     | 4-(aminomethyl)benzamide;hydrochloride                                      | <a href="#">[1]</a> |
| InChI                          | InChI=1S/C8H10N2O.CIH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | <a href="#">[1]</a> |
| InChIKey                       | USVXRQYPUIDTSZ-UHFFFAOYSA-N                                                 | <a href="#">[1]</a> |
| Canonical SMILES               | C1=CC(=CC=C1CN)C(=O)N.C<br>                                                 | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count      | 3                                                                           | <a href="#">[2]</a> |
| Hydrogen Bond Acceptor Count   | 2                                                                           | <a href="#">[2]</a> |
| Rotatable Bond Count           | 2                                                                           | <a href="#">[2]</a> |
| Topological Polar Surface Area | 69.1 Å <sup>2</sup>                                                         | <a href="#">[1]</a> |
| Complexity                     | 139                                                                         | <a href="#">[1]</a> |

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-(Aminomethyl)benzamide hydrochloride** are crucial for its application in research and development.

### Protocol 1: Synthesis of 4-(Aminomethyl)benzamide Hydrochloride

A common and logical route for the synthesis of **4-(Aminomethyl)benzamide hydrochloride** involves a two-step process starting from 4-nitrobenzoyl chloride. This pathway includes amide bond formation followed by the reduction of the nitro group.[\[4\]](#)

Step 1: Synthesis of 4-Nitro-N-substituted Benzamide (Intermediate)

This step involves the acylation of an amine with 4-nitrobenzoyl chloride.[\[4\]](#)

- Materials:

- 4-nitrobenzoyl chloride
- Ammonia or appropriate amine
- Anhydrous aprotic solvent (e.g., dichloromethane, DCM)
- Suitable base (e.g., triethylamine, TEA)
- Hydrochloric acid (1 M solution)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Procedure:

- In a clean, dry round-bottom flask, dissolve the amine in anhydrous DCM and add the base.
- Cool the solution to 0°C in an ice bath with continuous stirring.[\[4\]](#)
- Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM in a separate flask.
- Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.[\[4\]](#)
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).[\[4\]](#)
- Upon completion, transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.[\[4\]](#)

- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization to obtain pure 4-nitro-N-substituted benzamide.

### Step 2: Reduction of the Nitro Group to an Amine

This step converts the nitro intermediate to the corresponding primary amine.[\[4\]](#)

- Materials:
  - 4-Nitro-N-substituted benzamide
  - Ethanol or Methanol
  - Reducing agent (e.g., Iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C)[\[4\]](#)
  - Hydrochloric acid in a suitable solvent (e.g., ether or ethanol)
- Procedure (using Iron):
  - Dissolve the nitro-benzamide intermediate in ethanol in a round-bottom flask.
  - Add a solution of ammonium chloride in water.
  - Heat the mixture to reflux and then add iron powder (3-5 equivalents) portion-wise.[\[4\]](#)
  - Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.
  - After completion, cool the reaction mixture and filter through Celite to remove iron salts.[\[4\]](#)
  - Concentrate the filtrate to remove ethanol and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
  - Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

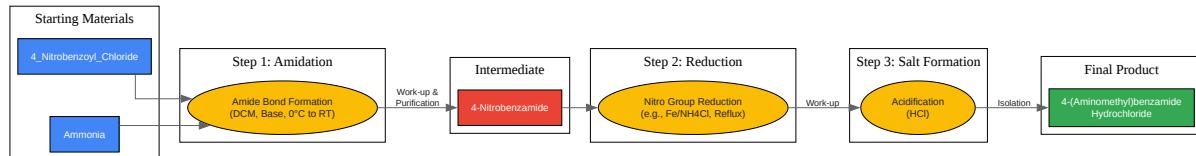
- Dissolve the resulting amine free base in a suitable solvent and treat with a solution of HCl to precipitate the hydrochloride salt.
- Filter and dry the solid under vacuum to yield **4-(Aminomethyl)benzamide hydrochloride**.

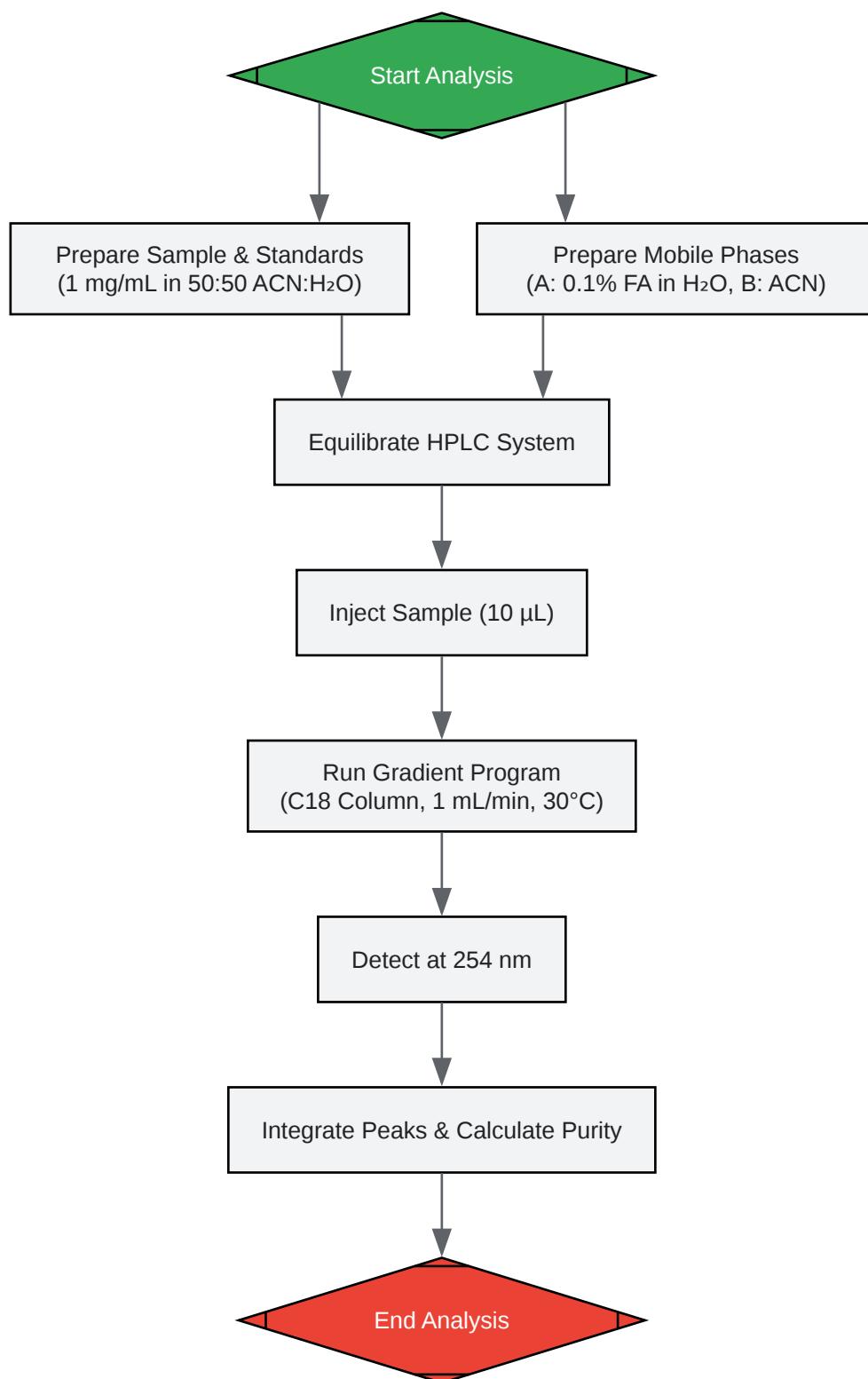
## Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of **4-(Aminomethyl)benzamide hydrochloride** and similar compounds.[5][6]

- Instrumentation and Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5][7]
- Mobile Phase A: 0.1% Formic Acid in Water.[5]
- Mobile Phase B: Acetonitrile.[5]
- Gradient: 30% B to 90% B over 20 minutes (this may require optimization).[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30°C.[5]
- Detection Wavelength: 254 nm.[5]
- Injection Volume: 10 µL.[5]


- Procedure:


- Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the **4-(Aminomethyl)benzamide hydrochloride** sample in 1 mL of a 50:50 acetonitrile:water mixture.[5]
- Standard Preparation: Prepare a standard solution of known concentration in the same diluent.

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Injection and Analysis: Inject the sample and standard solutions into the HPLC system.
- Data Processing: Integrate the peak areas of the chromatograms. Purity is calculated by comparing the area of the main peak to the total area of all peaks (Area Percent method).

## Mandatory Visualizations

Diagrams illustrating key workflows provide a clear visual representation of the experimental processes.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(Aminomethyl)benzamide hydrochloride | C8H11CIN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-(Aminomethyl)benzamide hydrochloride physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285892#4-aminomethyl-benzamide-hydrochloride-physical-and-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)